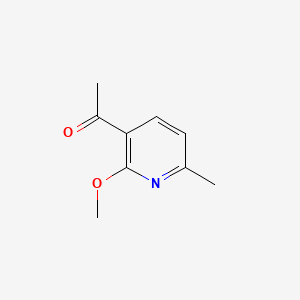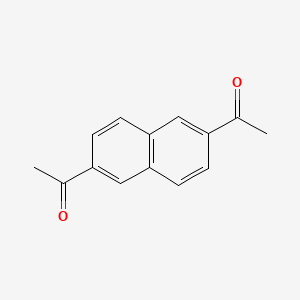![molecular formula C12H19N5 B11745412 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11745412.png)
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound features two pyrazole rings substituted with methyl and ethyl groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1,3-dimethyl-5-aminopyrazole with 1-ethyl-3-aminopyrazole under specific conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or tetrahydrofuran (THF) and may require a catalyst to facilitate the process. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups on the pyrazole rings .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems . In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities . Additionally, it finds applications in the pharmaceutical industry as a precursor for drug development and in the agricultural sector as a component of herbicides and pesticides .
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine can be compared with other similar compounds such as 1,3-dimethyl-5-aminopyrazole and 1-ethyl-3-aminopyrazole . While these compounds share a similar pyrazole core structure, the presence of different substituents (methyl and ethyl groups) in this compound imparts unique chemical and biological properties . This uniqueness makes it a valuable compound for specific applications where these properties are desired .
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(1-ethylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H19N5/c1-4-17-6-5-11(15-17)8-13-9-12-7-10(2)14-16(12)3/h5-7,13H,4,8-9H2,1-3H3 |
InChI Key |
WEKUHJYLSUMVKA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC(=NN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745348.png)
![3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11745349.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11745353.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11745357.png)
![N-[(4-ethoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11745359.png)
![5-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11745371.png)
![1-ethyl-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11745373.png)

![1-amino-N-[(thiophen-2-yl)methyl]cyclopentane-1-carboxamide hydrochloride](/img/structure/B11745393.png)
